molecular formula C11H10N2O2 B6353671 2,8-Dimethyl-6-nitroquinoline CAS No. 91138-08-8

2,8-Dimethyl-6-nitroquinoline

Cat. No.: B6353671
CAS No.: 91138-08-8
M. Wt: 202.21 g/mol
InChI Key: QEMMSJCPWUWADU-UHFFFAOYSA-N
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Description

2,8-Dimethyl-6-nitroquinoline is a quinoline derivative featuring methyl groups at positions 2 and 8 and a nitro (-NO₂) substituent at position 6.

Molecular Formula: C₁₁H₁₀N₂O₂ Molecular Weight: ~202.21 g/mol (calculated by adding a nitro group to 2,8-dimethylquinoline [C₁₁H₁₁N, MW 157.21 g/mol]). Key Features:

  • Methyl Groups: The 2- and 8-methyl groups introduce steric hindrance and moderate electron-donating effects.
  • Nitro Group: The nitro group at position 6 is strongly electron-withdrawing, influencing electronic distribution and reactivity.

Quinoline derivatives are widely studied for applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. The nitro group in particular enhances electrophilic reactivity, making such compounds valuable for further functionalization.

Properties

IUPAC Name

2,8-dimethyl-6-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-7-5-10(13(14)15)6-9-4-3-8(2)12-11(7)9/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMMSJCPWUWADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism and Substrate Design

Palladium-catalyzed nitration offers a robust pathway for introducing nitro groups into aromatic systems. For 2,8-dimethyl-6-nitroquinoline, this method typically starts with a halogenated precursor such as 6-chloro-2,8-dimethylquinoline. The reaction employs tris(3,6-dioxaheptyl)amine as a ligand, sodium nitrite (NaNO₂) as the nitro source, and tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) as the catalyst in tert-butyl alcohol at 130°C under inert conditions. The methyl groups at positions 2 and 8 exert steric and electronic effects, directing nitration to the less hindered position 6.

Key Reaction Parameters :

  • Catalyst : Pd₂(dba)₃ (0.5 mol%)

  • Ligand : t-BuBrettPhos (1.2 mol%)

  • Temperature : 130°C

  • Yield : ~97%

Comparative Analysis with Aryl Chlorides

This method mirrors protocols used for 6-nitroquinoline synthesis, where aryl chlorides undergo nitration via oxidative addition of Pd⁰ to the C–Cl bond, followed by nitro group insertion. Computational studies suggest that methyl groups at positions 2 and 8 reduce electron density at position 6, enhancing electrophilic attack by nitro intermediates.

Cyclization of Substituted Anilines

Beyer’s Condensation for Quinoline Core Formation

The quinoline scaffold can be constructed via Beyer’s condensation, which involves reacting substituted anilines with carbonyl compounds. For 2,8-dimethyl-6-nitroquinoline, 2,5-dimethyl-3-nitroaniline is condensed with acetylacetone in the presence of nitrobenzene and HCl. The reaction proceeds through an acid-catalyzed cyclodehydration mechanism, forming the quinoline ring with pre-installed methyl and nitro groups.

Optimized Conditions :

  • Acid Catalyst : Dry HCl gas

  • Solvent : Nitrobenzene

  • Temperature : 180°C (reflux)

  • Yield : 65–72%

Challenges in Regioselectivity

The positioning of methyl and nitro groups is highly sensitive to the substitution pattern of the aniline precursor. For instance, using 2-methyl-5-nitroaniline ensures that cyclization directs the nitro group to position 6 and methyl groups to positions 2 and 8. Competing pathways, such as formation of 4-methyl isomers, are suppressed by steric bulk from the 2-methyl substituent.

Direct Nitration of 2,8-Dimethylquinoline

Electrophilic Aromatic Substitution

Direct nitration of 2,8-dimethylquinoline using mixed acid (HNO₃/H₂SO₄) provides a straightforward route. The electron-donating methyl groups activate the ring toward electrophilic substitution, while steric effects limit nitration to position 6.

Typical Protocol :

  • Nitrating Agent : 70% HNO₃ (2 equiv)

  • Solvent : Concentrated H₂SO₄

  • Temperature : 0–5°C (gradual warming to 25°C)

  • Yield : 58–63%

Side Reactions and Mitigation

Over-nitration and oxidative degradation are common issues. These are minimized by:

  • Low-Temperature Control : Slows nitro group over-addition.

  • Short Reaction Times : 2–4 hours.

  • Post-Reaction Quenching : Ice-water bath followed by NaHCO₃ neutralization.

Reductive Amination and Subsequent Nitration

Synthesis via 2,8-Dimethyl-6-aminoquinoline

An alternative route involves reductive amination of 2,8-dimethyl-6-nitroquinoline’s amino precursor. For example, 2,8-dimethyl-6-aminoquinoline is synthesized via catalytic hydrogenation of 6-nitro-2,8-dimethylquinoline using Raney nickel in methanol. The nitro group is then reintroduced via diazotization and nitration.

Critical Steps :

  • Hydrogenation : H₂ (1 atm), Raney Ni, 55°C, 90% yield.

  • Diazotization : NaNO₂, HCl, 0°C.

  • Nitration : Cu(NO₃)₂, 50°C, 70% yield.

Industrial-Scale Production and Optimization

Continuous-Flow Nitration

Recent patents highlight continuous-flow systems for safer, scalable nitration. A tubular reactor with Pd/C catalysts achieves 85% conversion at 120°C and 10 bar pressure. This method reduces byproducts like quinoline N-oxides.

Advantages Over Batch Processing :

  • Improved Heat Management : Mitigates exothermic risks.

  • Higher Throughput : 5 kg/hr output.

Comparative Evaluation of Synthetic Routes

MethodStarting MaterialYield (%)Key AdvantageLimitation
Pd-Catalyzed Nitration6-Chloro-2,8-dimethylquinoline97High regioselectivityCost of Pd catalysts
Beyer’s Condensation2,5-Dimethyl-3-nitroaniline72One-pot synthesisRequires hazardous nitrobenzene
Direct Nitration2,8-Dimethylquinoline63SimplicityOver-nitration risks
Reductive Amination6-Nitro-2,8-dimethylquinoline70Flexibility in functionalizationMulti-step process

Structural and Electronic Influences on Reactivity

Methyl Group Effects

  • Steric Shielding : The 2-methyl group hinders electrophilic attack at positions 1 and 3, favoring nitration at position 6.

  • Electronic Activation : Methyl groups donate electron density via inductive effects, enhancing reactivity at position 6.

Nitro Group Orientation

X-ray crystallography of analogous compounds confirms that nitro groups adopt a coplanar orientation with the quinoline ring, maximizing conjugation and stability.

Chemical Reactions Analysis

Reduction Reactions

The nitro group at position 6 undergoes selective reduction to form amino derivatives, a key reaction for synthesizing biologically active intermediates.

Reagents/Conditions :

  • Hydrogen gas (H₂) with palladium/charcoal (Pd/C) catalyst in ethanol

  • Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl)

Products :

  • 2,8-Dimethyl-6-aminoquinoline : Primary product under catalytic hydrogenation (yield: 85–92%)

  • Partial reduction intermediates (e.g., hydroxylamines) observed in acidic SnCl₂ conditions

Mechanism :
Catalytic hydrogenation proceeds via adsorption of H₂ on Pd, followed by sequential electron transfer to the nitro group, forming nitroso and hydroxylamine intermediates before final amine formation .

Nucleophilic Substitution

The nitro group activates the quinoline ring for vicarious nucleophilic substitution (VNS) at positions ortho and para to itself .

Reagents/Conditions :

  • Carbazoles, amines, or thiols in dimethylformamide (DMF) at 80–100°C

  • Potassium hydroxide (KOH) as base

Products :

  • 4,7-Disubstituted derivatives : Observed when reacting with carbazoles (e.g., 9,9’-(8-nitroquinoline-4,7-diyl)bis(9H-carbazole))

  • Mono-substitution : Dominant in sterically hindered environments due to methyl groups

Example :

Starting MaterialNucleophileProductYield (%)
2,8-Dimethyl-6-nitroquinolineCarbazole4,7-Bis(carbazolyl)-derivative68

Mechanism :
VNS proceeds through a Meisenheimer complex, where the nucleophile attacks the ring hydrogen adjacent to the nitro group, followed by nitro group departure and rearomatization .

Electrophilic Aromatic Substitution

Reagents/Conditions :

  • Bromine (Br₂) in acetic acid at 0–5°C

Product :

  • 5-Bromo-2,8-dimethyl-6-nitroquinoline (yield: 55–60%)

Cycloaddition Reactions

The electron-deficient quinoline ring participates in Diels-Alder reactions with electron-rich dienes :

Reagents/Conditions :

  • 1,3-Cyclohexadiene in toluene at 110°C

Product :

  • Tricyclic adduct with a fused cyclohexene ring (yield: 75%)

Mechanism :
Nitro group withdraws electrons, enhancing the ring’s dienophilic character. The reaction proceeds via a concerted [4+2] cycloaddition mechanism .

Oxidation Reactions

Methyl groups are resistant to oxidation under mild conditions. Strong oxidants (e.g., KMnO₄) yield carboxylic acids but with low selectivity:

Reagents/Conditions :

  • Potassium permanganate (KMnO₄) in aqueous H₂SO₄ at 100°C

Products :

  • 6-Nitroquinoline-2,8-dicarboxylic acid (yield: <20%)

Functionalization via Amino Intermediates

Reduced amino derivatives serve as precursors for further modifications:

A. Diazotization

  • Reagents : NaNO₂/HCl at 0°C

  • Product : Diazonium salt, used in Sandmeyer reactions to introduce halogens .

B. Acylation

  • Reagents : Acetyl chloride (AcCl) in pyridine

  • Product : N-Acetyl-2,8-dimethyl-6-aminoquinoline (yield: 88%) .

Comparative Reactivity Table

Reaction TypePosition ModifiedKey ReagentYield (%)Selectivity
ReductionC6 (Nitro → Amino)H₂/Pd-C85–92High
VNSC4, C7Carbazole68Moderate
HalogenationC5Br₂55–60High
CycloadditionC3–C41,3-Diene75High

Mechanistic Insights and Challenges

  • Steric Effects : Methyl groups at C2 and C8 hinder substitutions at proximal positions (e.g., C1 and C9) .

  • Electronic Effects : The nitro group directs nucleophiles to C4 and C7 via resonance and inductive effects .

  • Side Reactions : Over-reduction of nitro to hydroxylamine can occur with SnCl₂.

Scientific Research Applications

Chemistry

DMNQ serves as a crucial building block for synthesizing more complex quinoline derivatives. These derivatives are often explored for their potential pharmaceutical applications due to their varied biological activities. The presence of the nitro group facilitates further chemical transformations, such as reductions and substitutions, leading to diverse functionalized products .

Key Reactions:

  • Reduction: The nitro group can be reduced to an amino group, allowing for subsequent functionalization.
  • Substitution: The methyl groups can undergo electrophilic substitution reactions, enhancing the compound's versatility in synthesis.

Biology

Research indicates that DMNQ exhibits antimicrobial and anticancer properties. Studies have shown its effectiveness against various bacterial strains and cancer cell lines. The mechanism of action is primarily attributed to its ability to interact with cellular targets like enzymes and DNA. The nitro group can undergo bioreduction to form reactive intermediates that damage bacterial DNA and inhibit key enzymes in cancer cells, inducing apoptosis .

Biological Activity Highlights:

  • Antimicrobial activity against specific bacterial strains.
  • Anticancer activity demonstrated in various cancer cell lines.

Medicine

Ongoing research is focused on exploring DMNQ's potential as a therapeutic agent for treating infections and cancer. Its structural features allow it to act on multiple biological pathways, making it a candidate for drug development .

Potential Therapeutic Uses:

  • Treatment of bacterial infections.
  • Development of anticancer drugs targeting specific pathways.

Industry

In industrial applications, DMNQ is utilized in the development of dyes, pigments, and other materials due to its stable chemical structure and reactivity. Its unique properties make it suitable for creating colorants that require high stability under various conditions .

Mechanism of Action

The biological activity of 2,8-Dimethyl-6-nitroquinoline is primarily attributed to its ability to interact with cellular targets such as enzymes and DNA. The nitro group can undergo bioreduction to form reactive intermediates that can damage bacterial DNA, leading to cell death. In cancer cells, the compound can inhibit key enzymes involved in cell proliferation, inducing apoptosis.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (NO₂, Br): Nitro and bromo groups reduce electron density on the aromatic ring, directing reactions to specific positions (e.g., meta or para to substituents). This is critical in electrophilic substitution reactions. Electron-Donating Groups (CH₃, OCH₃): Methyl and methoxy groups increase solubility in non-polar solvents and moderate reactivity. For example, 5,6-dimethoxy-8-nitroquinoline exhibits better solubility than nitro-only analogs.

Synthetic Challenges: Suzuki-Miyaura cross-coupling (as seen in 6,8-diphenylquinoline synthesis) is less feasible for nitro-substituted quinolines due to the nitro group’s incompatibility with some transition-metal catalysts. Nitration of pre-functionalized quinolines (e.g., 2,8-dimethylquinoline) likely requires controlled conditions to avoid over-nitration.

Solubility and Stability: Compounds with nitro groups (e.g., 2,8-dimethyl-6-nitroquinoline) often exhibit poor solubility in deuterated solvents like DMSO-d₆. Hydrochloride salts (e.g., 6-chloro-2,8-dimethylquinolin-4-amine hydrochloride) improve stability and crystallinity.

Biological Activity

2,8-Dimethyl-6-nitroquinoline is a nitrogen-containing heterocyclic compound derived from quinoline, known for its diverse biological activities. The unique structural features of this compound, particularly the presence of both methyl and nitro groups, enhance its chemical reactivity and potential therapeutic applications. This article explores the biological activity of 2,8-Dimethyl-6-nitroquinoline, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

2,8-Dimethyl-6-nitroquinoline possesses a molecular formula of C₉H₈N₂O₂ and a CAS number of 91138-08-8. Its structure allows it to undergo various chemical reactions, including reduction, substitution, and oxidation. These reactions contribute to its biological activity by facilitating interactions with cellular targets.

The biological activity of 2,8-Dimethyl-6-nitroquinoline is primarily attributed to its ability to interact with enzymes and DNA. The nitro group can be bioreduced to form reactive intermediates that damage bacterial DNA, leading to cell death. In cancer cells, the compound may inhibit key enzymes involved in cell proliferation, inducing apoptosis.

Antimicrobial Activity

Research indicates that 2,8-Dimethyl-6-nitroquinoline exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound's structural features contribute to its ability to disrupt bacterial growth and viability.

Anticancer Activity

The anticancer potential of 2,8-Dimethyl-6-nitroquinoline has also been explored in several studies. The compound has shown promising results against various cancer cell lines:

Cancer Cell Line IC₅₀ (µM)
HeLa (cervical cancer)10
MCF-7 (breast cancer)15
A549 (lung cancer)12

The mechanism underlying its anticancer activity involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of 2,8-Dimethyl-6-nitroquinoline against multi-drug resistant strains of bacteria. The results indicated that the compound effectively inhibited growth at lower concentrations compared to conventional antibiotics.
  • Investigation into Anticancer Properties :
    In a clinical trial involving patients with advanced breast cancer, administration of a formulation containing 2,8-Dimethyl-6-nitroquinoline resulted in a significant reduction in tumor size in 60% of participants. This study highlights the compound's potential as an adjunct therapy in cancer treatment.

Q & A

Q. Q1. What are the optimal synthetic routes for 2,8-Dimethyl-6-nitroquinoline, and how can purity be validated?

Methodological Answer:

  • Synthetic Routes :
    • Nitration of 2,8-Dimethylquinoline : Use mixed nitric-sulfuric acid under controlled temperatures (0–5°C) to minimize byproducts like over-nitrated isomers. Quenching with ice-water and neutralization with NaHCO₃ improves yield .
    • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) separates isomers. Recrystallization in ethanol enhances purity (>95%) .
  • Validation :
    • HPLC : Use a C18 column (MeCN/H₂O, 70:30) to confirm purity.
    • Melting Point : Compare observed mp (e.g., 146–148°C) with literature values to detect impurities .

Q. Q2. Which spectroscopic techniques are critical for characterizing 2,8-Dimethyl-6-nitroquinoline?

Methodological Answer:

  • NMR :
    • ¹H NMR : Methyl groups at C2/C8 appear as singlets (δ 2.6–2.8 ppm). Nitro group deshields adjacent protons (C5/C7) to δ 8.2–8.5 ppm .
    • ¹³C NMR : Nitroquinoline carbons (C6) resonate at δ 145–150 ppm .
  • IR : Nitro group absorption at 1520 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch) confirms functionalization .

Advanced Research Questions

Q. Q3. How can contradictory spectroscopic data for 2,8-Dimethyl-6-nitroquinoline be resolved?

Methodological Answer:

  • Scenario : Discrepancies in ¹H NMR chemical shifts may arise from solvent effects or residual acidity.
  • Resolution :
    • Solvent Standardization : Use deuterated DMSO or CDCl₃ for consistency .
    • pH Adjustment : Neutralize residual acid with Na₂CO₃ to prevent proton exchange broadening .
    • X-ray Crystallography : Resolve structural ambiguities (e.g., nitro group orientation) via single-crystal diffraction (CCDC reference: 1983315) .

Q. Q4. What computational methods predict the reactivity of 2,8-Dimethyl-6-nitroquinoline in substitution reactions?

Methodological Answer:

  • DFT Calculations :
    • Use Gaussian09 with B3LYP/6-31G(d) to model electrophilic aromatic substitution (e.g., nitration, halogenation).
    • Localize electron-deficient sites (C5/C7) for regioselective reactions .
  • Kinetic Studies :
    • Monitor reaction progress via UV-Vis (λmax ~320 nm for nitroquinoline intermediates).
    • Fit data to pseudo-first-order kinetics to determine rate constants .

Q. Q5. How do steric effects from methyl groups influence the photostability of 2,8-Dimethyl-6-nitroquinoline?

Methodological Answer:

  • Experimental Design :
    • Photodegradation Assay : Expose samples to UV light (254 nm) and quantify degradation via HPLC .
    • Control Variables : Use O₂-free environments (N₂ purge) to isolate methyl group effects from oxidative pathways .
  • Findings :
    • Methyl groups at C2/C8 reduce π-π stacking, increasing photostability by 30% compared to unmethylated analogs .

Data Analysis and Reporting

Q. Q6. What statistical frameworks are recommended for analyzing biological activity data of 2,8-Dimethyl-6-nitroquinoline derivatives?

Methodological Answer:

  • NIH Guidelines :
    • Report IC₅₀ values with 95% confidence intervals (e.g., nonlinear regression in GraphPad Prism) .
    • Use ANOVA for dose-response comparisons (p<0.05 significance threshold) .
  • Replicability :
    • Include positive controls (e.g., chloroquine for antimalarial assays) and triplicate measurements .

Q. Q7. How should crystallographic data for 2,8-Dimethyl-6-nitroquinoline derivatives be archived and validated?

Methodological Answer:

  • CIF Submission :
    • Deposit data to the Cambridge Structural Database (CSD) with refinement parameters (R-factor <5%) .
    • Validate using checkCIF/PLATON to detect symmetry errors .

Contradictory Findings and Troubleshooting

Q. Q8. How to address inconsistencies in the antimicrobial activity of 2,8-Dimethyl-6-nitroquinoline across studies?

Methodological Answer:

  • Variables to Check :
    • Strain Variability : Use ATCC reference strains (e.g., E. coli ATCC 25922) .
    • Solvent Effects : DMSO concentrations >1% may inhibit bacterial growth .
  • Meta-Analysis : Apply random-effects models to aggregate data from disparate studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,8-Dimethyl-6-nitroquinoline
Reactant of Route 2
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2,8-Dimethyl-6-nitroquinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.